molecular formula C8H12O2 B13757130 2-Methylallyl 2-butenoate CAS No. 27819-09-6

2-Methylallyl 2-butenoate

Cat. No.: B13757130
CAS No.: 27819-09-6
M. Wt: 140.18 g/mol
InChI Key: WKMKXWTZXKHHBV-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylallyl 2-butenoate, also known as 2-methylprop-2-enyl but-2-enoate, is an organic compound with the molecular formula C9H14O2. It is an ester derived from 2-butenoic acid and 2-methylallyl alcohol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylallyl 2-butenoate can be achieved through esterification reactions. One common method involves the reaction of 2-butenoic acid with 2-methylallyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

Industrial production of this compound often involves continuous processes to ensure high yield and efficiency. One method includes the oxidation of isobutene to form 2-methylacrolein, followed by reduction to produce 2-methylallyl alcohol. This alcohol is then esterified with 2-butenoic acid to form the desired ester .

Chemical Reactions Analysis

Types of Reactions

2-Methylallyl 2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound can be oxidized to form 2-methylacrylic acid.

    Reduction: Reduction can yield 2-methylallyl alcohol.

    Substitution: Substitution reactions can produce various esters and amides.

Scientific Research Applications

2-Methylallyl 2-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylallyl 2-butenoate involves its interaction with various molecular targets. In chemical reactions, the ester group is susceptible to nucleophilic attack, leading to the formation of different products. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methylallyl 2-methylcrotonate: Similar in structure but with a different alkyl group.

    2-Methylallyl acetate: An ester with a simpler acetic acid moiety.

    2-Methylallyl propionate: Another ester with a propionic acid group.

Uniqueness

2-Methylallyl 2-butenoate is unique due to its specific ester linkage and the presence of both an allyl and a butenoate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

27819-09-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-methylprop-2-enyl (E)-but-2-enoate

InChI

InChI=1S/C8H12O2/c1-4-5-8(9)10-6-7(2)3/h4-5H,2,6H2,1,3H3/b5-4+

InChI Key

WKMKXWTZXKHHBV-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C(=O)OCC(=C)C

Canonical SMILES

CC=CC(=O)OCC(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.